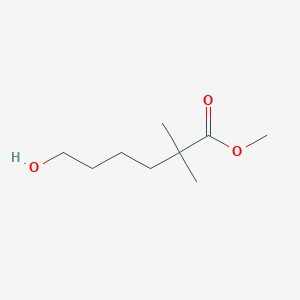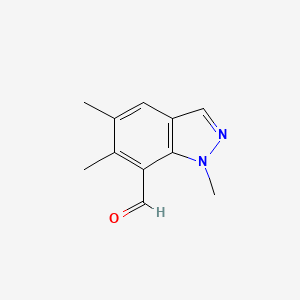![molecular formula C10H7BrClNO2S B15363907 Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B15363907.png)
Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate is a complex organic compound characterized by its bromine and chlorine atoms on a thieno[2,3-b]pyridine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the reaction of 2-bromothiophene with chloroacetonitrile, followed by further functionalization to introduce the carboxylate group[_{{{CITATION{{{_1{Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino4',5':4,5 .... Reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product formation.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are employed to achieve high purity and efficiency in the manufacturing process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the bromine atom to a more oxidized state.
Reduction: Reduction of the carboxylate group to an alcohol.
Substitution: Replacement of the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as sodium cyanide (NaCN) or sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: Formation of 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylic acid.
Reduction: Formation of 2-bromo-4-chlorothieno[2,3-b]pyridine-5-yl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in targeting specific biological pathways.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. The bromine and chlorine atoms play a crucial role in binding to biological receptors, leading to downstream effects such as inhibition of enzyme activity or modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate is compared with other similar compounds, such as:
Ethyl 2-bromo-4-methylthieno[2,3-b]pyridine-5-carboxylate: Similar structure but with a methyl group instead of chlorine.
Ethyl 2-chloro-4-bromothieno[2,3-b]pyridine-5-carboxylate: Similar structure but with the positions of bromine and chlorine reversed.
Ethyl 2-bromo-4-chlorothiophene-5-carboxylate: Similar core structure but without the pyridine ring.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C10H7BrClNO2S |
|---|---|
Poids moléculaire |
320.59 g/mol |
Nom IUPAC |
ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H7BrClNO2S/c1-2-15-10(14)6-4-13-9-5(8(6)12)3-7(11)16-9/h3-4H,2H2,1H3 |
Clé InChI |
JUWHCPWCJKQKSR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C2C(=C1Cl)C=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


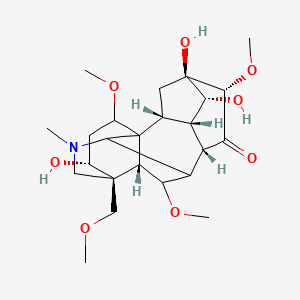
![(2R)-1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B15363845.png)

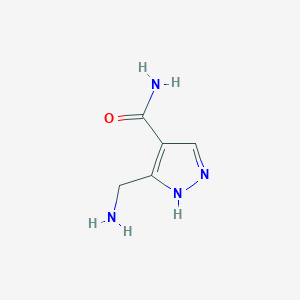

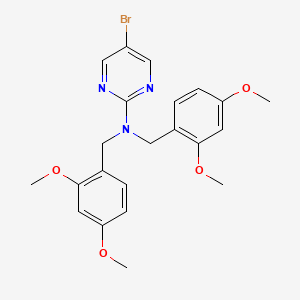
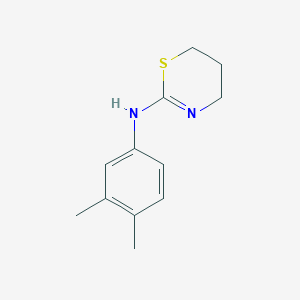
![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15363869.png)
![3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione](/img/structure/B15363870.png)

![5-Bromo-3-[2-(dimethylamino)ethyl]pyrimidin-4-one](/img/structure/B15363876.png)
![4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole](/img/structure/B15363880.png)
